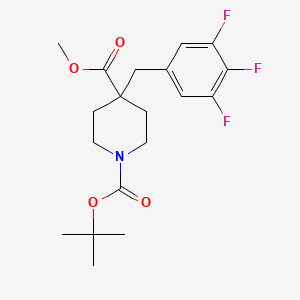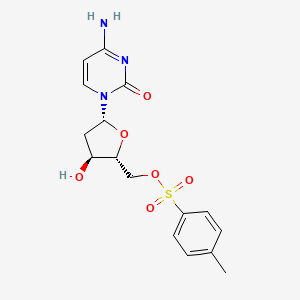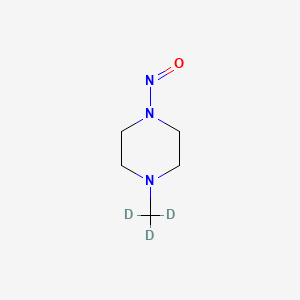
N-(Methyl-d3)-N'-nitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the nitrosation of N-(Methyl-d3)-piperazine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The general reaction scheme is as follows:
- The reaction mixture is stirred for a specific period, allowing the formation of N-(Methyl-d3)-N’-nitrosopiperazine.
- The product is then extracted and purified using standard techniques such as recrystallization or chromatography.
N-(Methyl-d3)-piperazine: is dissolved in an aqueous acidic solution.
Sodium nitrite: is added slowly to the solution while maintaining a low temperature to control the reaction rate.
Industrial Production Methods
Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to control the addition of reagents and maintain reaction conditions.
Efficient purification methods: to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The deuterium atoms in the methyl group can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.
N-Nitrosomorpholine: Another nitrosamine with a similar structure but different ring system.
N-Nitrosodiethylamine: A nitrosamine with different alkyl groups.
Uniqueness
N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This makes it a valuable tool in research areas where precise tracking of molecular transformations is required.
Propriétés
Formule moléculaire |
C5H11N3O |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
1-nitroso-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |
Clé InChI |
CEAIOKFZXJMDAS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)N=O |
SMILES canonique |
CN1CCN(CC1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


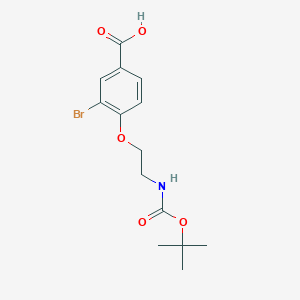
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)

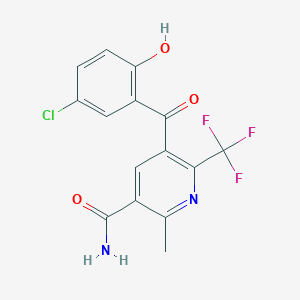

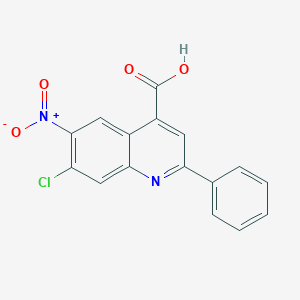

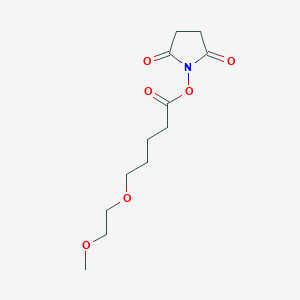
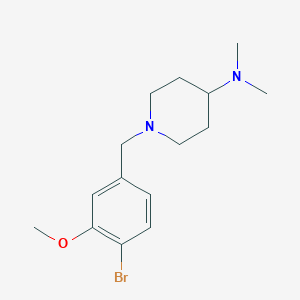
![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
